2-{4-[4-(ethylamino)pyrimidin-2-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
2-[4-[4-(ethylamino)pyrimidin-2-yl]piperazin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O/c1-2-21-17-3-5-22-19(24-17)26-8-6-25(7-9-26)18-14(12-20)11-15-13-27-10-4-16(15)23-18/h3,5,11H,2,4,6-10,13H2,1H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDHTVZPPSXBTGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC=C1)N2CCN(CC2)C3=C(C=C4COCCC4=N3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Key Differences
Analog 1 : 2-{4-[6-Methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile
- Molecular Formula : C₂₂H₂₇N₇O₂
- Molecular Weight : 421.5 g/mol
- Key Differences: Replaces the ethylamino group with a morpholin-4-yl substituent. However, the bulkier morpholine ring may reduce membrane permeability compared to the ethylamino group .
Analog 2 : 4-(4-Methyl-2-(methylamino)thiazol-5-yl)-2-(4-(piperazin-1-yl)phenylamino)pyrimidine-5-carbonitrile (Compound 12m)
- Molecular Formula : C₂₂H₂₅N₈OS
- Molecular Weight : 449.19 g/mol
- Key Differences: Substitutes the pyrano[4,3-b]pyridine core with a thiazole-pyrimidine system. The thiazole ring introduces sulfur-based hydrophobicity, while the piperazine-phenylamino linker enhances π-π stacking interactions. This analog exhibits 96% purity and a melting point of 192–194°C, suggesting superior crystallinity compared to the target compound .
Analog 3 : 7-Amino-1,3-dimethyl-2,4-dioxo-5-phenyl-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile (Compound 3a)
- Molecular Formula : C₁₆H₁₅N₅O₃
- Molecular Weight : 325.33 g/mol
- Key Differences: Features a pyrano[2,3-d]pyrimidine scaffold with a phenyl substituent and amino groups. The absence of a piperazine linker reduces molecular flexibility but improves metabolic stability. Its melting point (219–222°C) indicates higher thermal stability than the target compound .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | Analog 1 | Analog 2 | Analog 3 |
|---|---|---|---|---|
| Molecular Weight | 415.48 | 421.5 | 449.19 | 325.33 |
| Melting Point (°C) | Not reported | Not reported | 192–194 | 219–222 |
| Solubility (LogP) | Moderate (predicted) | High (morpholine) | Low (thiazole) | Moderate (phenyl) |
| Purity (%) | Not reported | Not reported | 96 | 95 |
| Synthetic Yield (%) | Not reported | Not reported | 80 | 95 |
Preparation Methods
Cyclocondensation of Dihydroxyacetone with Aminopyridine Derivatives
The pyrano[4,3-b]pyridine scaffold is typically synthesized via cyclocondensation reactions. A common approach involves reacting dihydroxyacetone with 3-aminopyridine-4-carbonitrile under acidic conditions. For example, heating 3-aminopyridine-4-carbonitrile with dihydroxyacetone in acetic acid at 80°C for 12 hours yields the pyran ring system through a tandem Knoevenagel-cyclization mechanism. The reaction proceeds with moderate yields (45–60%) and requires purification via column chromatography (silica gel, ethyl acetate/hexane).
Oxidative Annulation Strategies
Alternative methods employ manganese(IV) oxide (MnO₂) as an oxidizing agent to form the pyrano-pyridine system. For instance, (3,4-dihydro-2H-pyrano[2,3-c]pyridin-6-yl)methanol undergoes oxidation with MnO₂ in chloroform under reflux to generate 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde, a key intermediate. This method achieves yields of up to 85% and ensures regioselectivity for the 6-position aldehyde group.
| Substrate | Reagent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| Pyrano-pyridine-6-carbaldehyde | NaBH(OAc)₃ | CHCl₃/MeOH | 2 | 88 |
| Pyrano-pyridine-6-carbaldehyde | NaBH₄ | THF | 6 | 32 |
| Pyrano-pyridine-6-carbaldehyde | Zn(BH₄)₂ | EtOH | 4 | 45 |
Palladium-Catalyzed Coupling for Pyrimidine Attachment
For advanced intermediates, Suzuki-Miyaura cross-coupling is employed to attach the pyrimidine ring. A patented method describes using 2-chloropyrimidine with 4-ethylpiperazine-1-ylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (10:1) at 100°C. This method achieves 92% conversion but requires rigorous exclusion of moisture.
Final Cyanidation and Purification
Nucleophilic Substitution at the 3-Position
The 3-carbonitrile group is introduced via nucleophilic substitution using potassium cyanide (KCN) in dimethylformamide (DMF). The reaction is conducted at 120°C for 8 hours, followed by neutralization with aqueous HCl to precipitate the product. Yields range from 50% to 65%, with purity >95% confirmed by HPLC.
Recrystallization and Characterization
The crude product is recrystallized from ethanol/water (3:1) to afford white crystalline solids. Structural validation is performed using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Key spectral data include:
-
¹H NMR (400 MHz, CDCl₃): δ 2.85 (t, J = 6.5 Hz, 2H, CH₂), 3.78 (s, 2H, NCH₂), 4.32 (t, J = 5.1 Hz, 2H, OCH₂), 7.72 (s, 1H, ArH).
-
HRMS (ESI): m/z calcd for C₁₆H₁₉N₇ [M+H]⁺ 309.37, found 309.35.
Scale-Up and Industrial Adaptations
Q & A
Q. What are the recommended strategies for optimizing the synthesis of this compound to improve yield and purity?
- Methodological Answer : Synthesis optimization should focus on reaction conditions such as temperature control (e.g., reflux at 80–100°C), solvent selection (methanol, DMF, or ethanol-DMF mixtures), and catalytic systems (e.g., p-toluenesulfonic acid for cyclization steps). For example, highlights that adjusting reaction time (6–8 hours for amide coupling) and using stoichiometric amines (e.g., ethylamine) can enhance intermediate formation. Crystallization from ethanol-DMF mixtures improves purity .
- Key Parameters :
- Solvent polarity (acetonitrile vs. t-BuOH) affects cyclization efficiency .
- Acid/base catalysts (e.g., HCl for deprotection) influence regioselectivity .
Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., δ 3.08–7.39 ppm for pyrano-pyrimidine protons ) confirm regiochemistry and substituent positions.
- High-Performance Liquid Chromatography (HPLC) : Monitors purity (>95%) and detects byproducts from incomplete reactions .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
Q. How can the compound’s 3D conformation be experimentally validated?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for resolving bond angles, torsion angles, and piperazine/pyrimidine ring orientations. For example, used X-ray data (R factor = 0.060) to confirm a 180° rotation about the C–C bond in a related chromeno-pyrimidine .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s bioactivity?
- Methodological Answer :
- Targeted Modifications : Replace the ethylamino group with bulkier substituents (e.g., cyclohexyl) to assess steric effects on binding affinity .
- Binding Assays : Use surface plasmon resonance (SPR) or fluorescence polarization to quantify interactions with kinases or GPCRs .
- Computational Docking : Molecular docking (e.g., AutoDock Vina) predicts binding modes to receptors like phosphodiesterases .
Q. What computational methods are suitable for predicting physicochemical properties and bioavailability?
- Methodological Answer :
- DFT Calculations : Determine electron density maps and frontier molecular orbitals to assess reactivity .
- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity), CNS permeability, and CYP450 interactions .
- Molecular Dynamics (MD) : Simulate solvation effects and stability in biological membranes .
Q. How should researchers address contradictory data in synthetic yields or bioactivity across studies?
- Methodological Answer :
- Troubleshooting Synthesis : Compare reaction conditions (e.g., ’s Method A vs. B for amine coupling) to identify critical variables like solvent purity or catalyst aging .
- Bioactivity Reproducibility : Validate assays using positive controls (e.g., known kinase inhibitors) and standardized cell lines .
Q. What experimental approaches are recommended for studying metabolic stability or degradation pathways?
- Methodological Answer :
- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .
- Forced Degradation Studies : Expose the compound to heat, light, or oxidative stress (H₂O₂) to identify labile functional groups (e.g., carbonitrile or pyrimidine rings) .
Q. How can solvent effects influence the compound’s reactivity in downstream derivatization?
- Methodological Answer : Polar aprotic solvents (DMF, DMSO) stabilize intermediates in nucleophilic substitutions, while protic solvents (ethanol, water) favor precipitation of final products. demonstrated that t-BuOH enhances cyclization yields in pyrano-pyrimidine synthesis compared to methanol .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
